3-O-Benzyl 16-Epiestriol
3-O-Benzyl 16-Epiestriol
Brand Name:
Vulcanchem
CAS No.:
33116-58-4
VCID:
VC0136037
InChI:
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Molecular Formula:
C25H30O3
Molecular Weight:
378.512
3-O-Benzyl 16-Epiestriol
CAS No.: 33116-58-4
Cat. No.: VC0136037
Molecular Formula: C25H30O3
Molecular Weight: 378.512
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33116-58-4 |
|---|---|
| Molecular Formula | C25H30O3 |
| Molecular Weight | 378.512 |
| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
| Standard InChI | InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 |
| Standard InChI Key | GDUPBUZZJUIEDX-FLEOUKIISA-N |
| SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator